molecular formula C24H28N4O B2883879 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one CAS No. 1286732-66-8

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2883879
CAS No.: 1286732-66-8
M. Wt: 388.515
InChI Key: JMQVWCHJXXOYJE-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound featuring a piperazine ring, a pyrazole moiety, and a diphenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the piperazine and diphenylpropanone components. One common approach is to first synthesize 1H-pyrazole and then react it with ethyl bromide to form 2-(1H-pyrazol-1-yl)ethyl bromide. This intermediate is then reacted with piperazine to form the piperazine derivative. Finally, the diphenylpropanone moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound's biological activity can be explored for potential pharmacological effects.

  • Medicine: It may have applications in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and are known for their diverse pharmacological effects.

  • Piperazine derivatives: These compounds contain the piperazine ring and are used in various pharmaceutical applications.

  • Diphenylpropanone derivatives: These compounds feature the diphenylpropanone structure and are used in the synthesis of various organic compounds.

Uniqueness: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3,3-diphenylpropan-1-one is unique due to its combination of the pyrazole, piperazine, and diphenylpropanone moieties, which allows for a wide range of chemical and biological applications.

Properties

IUPAC Name

3,3-diphenyl-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(27-17-14-26(15-18-27)16-19-28-13-7-12-25-28)20-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,23H,14-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQVWCHJXXOYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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